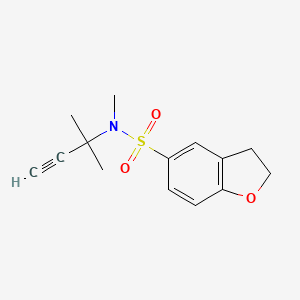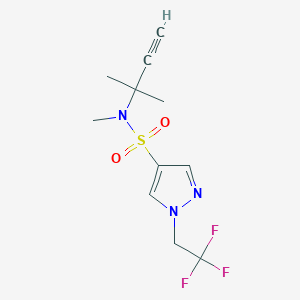![molecular formula C15H18N2O2S B7680221 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine, also known as NSC 745887, is a chemical compound that has been studied for its potential use in cancer treatment. This compound is a small molecule inhibitor of the protein kinase, PAK1, which is involved in cell signaling pathways that regulate cell growth, proliferation, and survival.
Mécanisme D'action
PAK1 is a serine/threonine protein kinase that is activated by binding to small GTPases such as Rac1 and Cdc42. Once activated, PAK1 phosphorylates downstream targets that regulate cell proliferation, survival, and migration. 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 binds to the ATP-binding site of PAK1 and inhibits its kinase activity, leading to downstream effects on cell signaling pathways.
Biochemical and Physiological Effects:
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting PAK1 activity in vitro and in vivo. However, like all small molecule inhibitors, 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has limitations in terms of specificity and off-target effects. Further studies are needed to determine the optimal dose and treatment regimen for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887.
Orientations Futures
There are several future directions for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 research. First, additional studies are needed to determine the optimal dose and treatment regimen for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in different types of cancer. Second, studies are needed to determine the safety and toxicity of 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in animal models and humans. Third, studies are needed to identify biomarkers that can predict response to 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 treatment. Fourth, studies are needed to determine the efficacy of 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, studies are needed to develop more potent and specific PAK1 inhibitors that can be used in cancer treatment.
Méthodes De Synthèse
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 can be synthesized using a multi-step process that involves the reaction of 4-bromomethyl-2-chloropyridine with 4-(2-methoxyethoxy)benzenethiol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887.
Applications De Recherche Scientifique
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been studied for its potential use in cancer treatment. PAK1 is overexpressed in many types of cancer, including breast, prostate, lung, and pancreatic cancer, and has been shown to promote tumor growth and metastasis. Inhibition of PAK1 activity by 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-[[4-(2-methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-18-8-9-19-13-2-4-14(5-3-13)20-11-12-6-7-17-15(16)10-12/h2-7,10H,8-9,11H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRVPRVJVAMHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)SCC2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile](/img/structure/B7680140.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
![7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole](/img/structure/B7680142.png)
![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide](/img/structure/B7680153.png)
![2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7680156.png)

![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)



![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)
